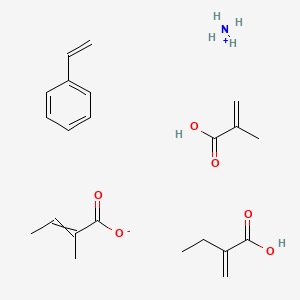
Azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt is a complex polymeric compound. This compound is notable for its diverse applications in various industries due to its unique chemical properties. It is primarily used in the production of coatings, adhesives, and sealants, offering excellent durability and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl- with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in precise ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a specific temperature to control the polymerization rate. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt .
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics to enhance biocompatibility and reduce infection risks.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The ammonium salt form increases its solubility in water, making it easier to apply in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Poly(styrene-co-acrylonitrile): Offers good chemical resistance and mechanical properties, used in automotive and household applications.
Poly(ethyl acrylate): Provides flexibility and impact resistance, used in coatings and adhesives.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt lies in its combination of properties. It offers a balance of mechanical strength, chemical resistance, and ease of application, making it suitable for a wide range of applications in various industries .
Properties
CAS No. |
58441-58-0 |
|---|---|
Molecular Formula |
C22H33NO6 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;2*1-3-4(2)5(6)7;1-3(2)4(5)6;/h2-7H,1H2;3H,1-2H3,(H,6,7);2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);1H3 |
InChI Key |
ROGUWRZURHLXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)O.CC=C(C)C(=O)[O-].CC(=C)C(=O)O.C=CC1=CC=CC=C1.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


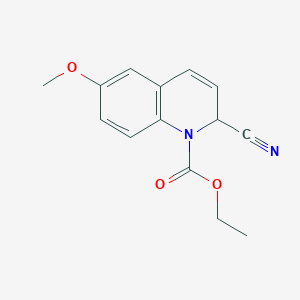
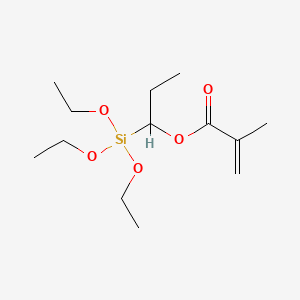

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)

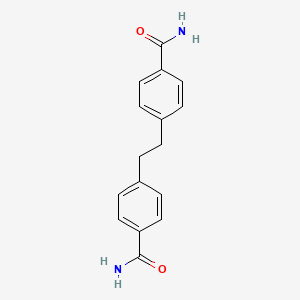
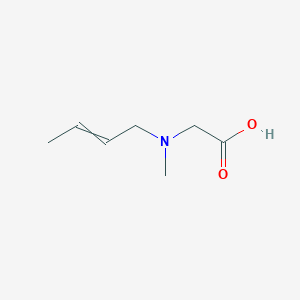
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
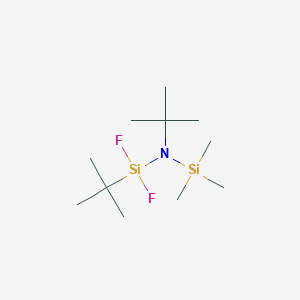
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
